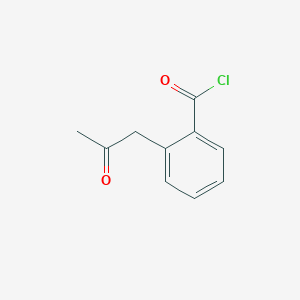![molecular formula C11H21N3O B13966585 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-1-(1,6-diazaspiro[34]octan-6-yl)butan-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to yield different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Known for its sigma-1 receptor antagonistic properties.
2-Methyl-2,6-diazaspiro[3.4]octan-7-one: Studied for its antimicrobial activity.
1-Methyl-1,6-diazaspiro[3.4]octane: Explored for its potential in medicinal chemistry.
Uniqueness
2-Amino-3-methyl-1-(1,6-diazaspiro[34]octan-6-yl)butan-1-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-1-(1,7-diazaspiro[3.4]octan-7-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-8(2)9(12)10(15)14-6-4-11(7-14)3-5-13-11/h8-9,13H,3-7,12H2,1-2H3 |
InChI Key |
OUGIGYPWDHFZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


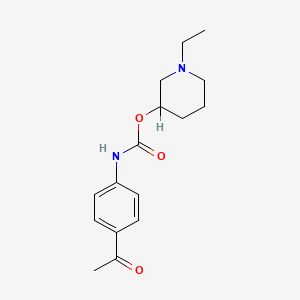

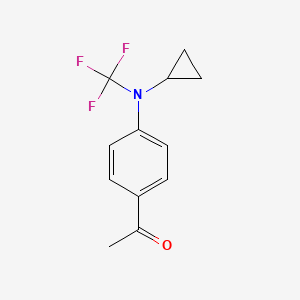
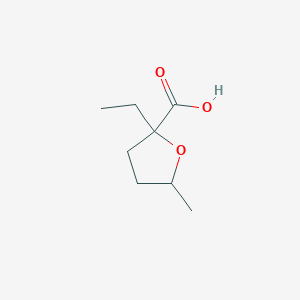
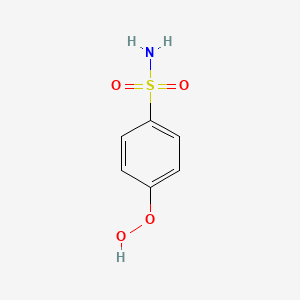
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
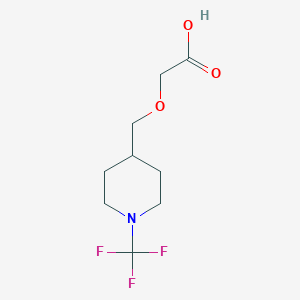
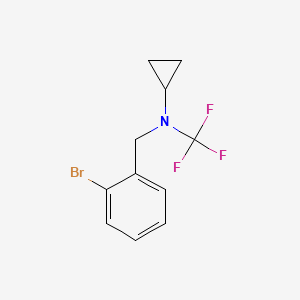
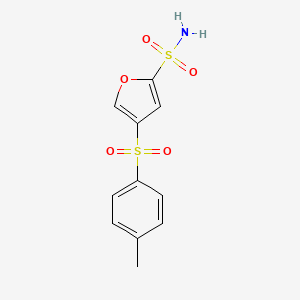
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
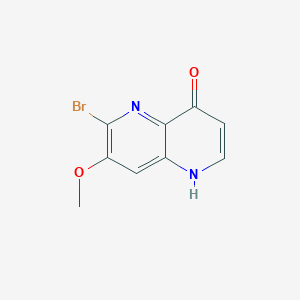
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
